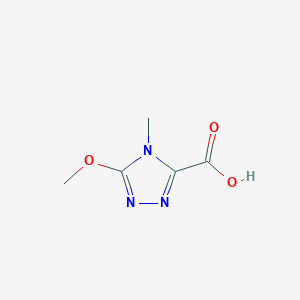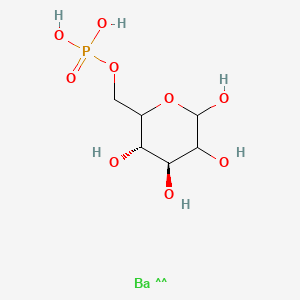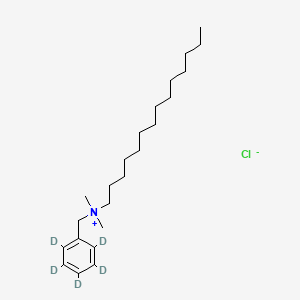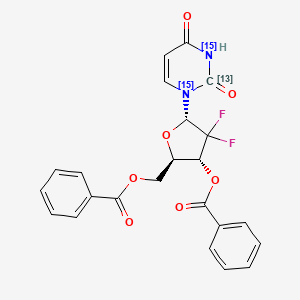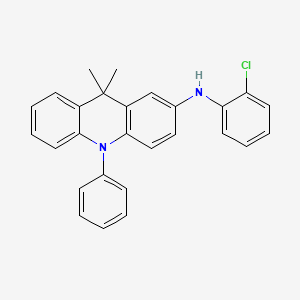
N-(2-chlorophenyl)-9,9-dimethyl-10-phenylacridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-9,9-dimethyl-10-phenylacridin-2-amine is an organic compound that belongs to the class of acridine derivatives. Acridines are known for their wide range of applications in medicinal chemistry, particularly as potential anticancer agents. This compound features a complex structure with multiple aromatic rings and a chlorine substituent, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-9,9-dimethyl-10-phenylacridin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate aldehydes or ketones under acidic conditions.
Substitution Reactions:
Final Assembly: The final step involves coupling the acridine core with the 2-chlorophenyl group and the dimethyl and phenyl substituents under controlled conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-chlorophenyl)-9,9-dimethyl-10-phenylacridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Various substituted acridine derivatives
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-9,9-dimethyl-10-phenylacridin-2-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Medicine: Explored for its antimicrobial and antiviral properties, making it a candidate for drug development.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)-9,9-dimethyl-10-phenylacridin-2-amine involves its interaction with biological macromolecules:
DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes.
Enzyme Inhibition: It can inhibit enzymes like topoisomerases, which are crucial for DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in anticancer research.
Proflavine: Another acridine derivative with antimicrobial properties and used in wound dressings.
Amsacrine: An acridine-based anticancer drug that intercalates with DNA and inhibits topoisomerase II.
Uniqueness
N-(2-chlorophenyl)-9,9-dimethyl-10-phenylacridin-2-amine is unique due to its specific substituents, which enhance its chemical stability and biological activity. The presence of the 2-chlorophenyl group and the dimethyl and phenyl substituents contribute to its distinct pharmacological profile, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C27H23ClN2 |
|---|---|
Peso molecular |
410.9 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)-9,9-dimethyl-10-phenylacridin-2-amine |
InChI |
InChI=1S/C27H23ClN2/c1-27(2)21-12-6-9-15-25(21)30(20-10-4-3-5-11-20)26-17-16-19(18-22(26)27)29-24-14-8-7-13-23(24)28/h3-18,29H,1-2H3 |
Clave InChI |
JXQJVZQSSOZBOS-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2N(C3=C1C=C(C=C3)NC4=CC=CC=C4Cl)C5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B13862681.png)
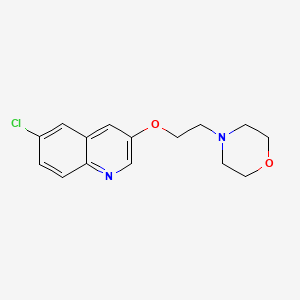


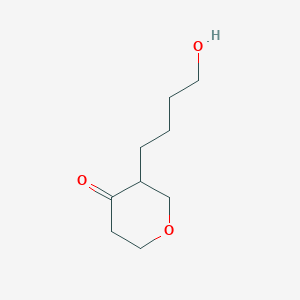
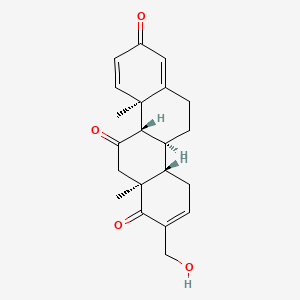
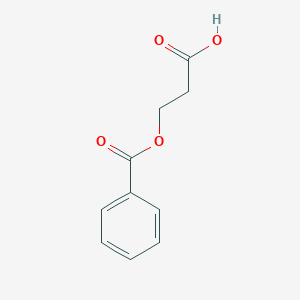

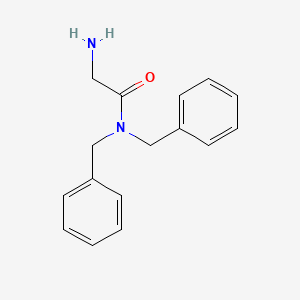
![2-[(3S)-2-Oxo-3-pyrrolidinyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13862737.png)
